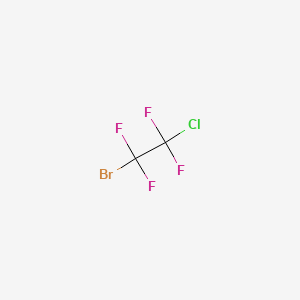

1-溴-2-氯四氟乙烷

描述

1-Bromo-2-Chlorotetrafluoroethane, also known as Halothane®, is a compound that has been extensively studied due to its various applications, including its use in organic synthesis and its interesting molecular structure. The compound is known for its reactivity and has been utilized in the synthesis of diverse chemical structures, such as sulfides and heterocycles . Its molecular structure has been analyzed using techniques like electron diffraction, revealing the presence of isomeric forms and providing insights into bond distances and angles .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, 1-bromo-1-lithioethene, a reagent that can be used in organic synthesis, has been prepared on a preparative scale. This reagent shows clean 1,2-addition with aldehydes and ketones, leading to the formation of 2-bromo-1-alken-3-ols and various 1-substituted 1-bromoethene products . Another study describes the synthesis of 1-chloro-2,2,2-trifluoroethyl sulfides from 1-bromo-1-chloro-2,2,2-trifluoroethane and thiols, demonstrating the compound's utility in forming biologically active heterocycles .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Bromo-2-Chlorotetrafluoroethane has been a subject of interest. For example, the structure of 1,2-difluorotetrachloroethane was studied, revealing the existence of trans and gauche isomeric forms and providing detailed measurements of interatomic distances and valency angles . Additionally, the conformational compositions of related halogenated compounds have been determined using gas-phase electron diffraction and ab initio calculations, which offer insights into the stability of different conformers .

Chemical Reactions Analysis

The chemical reactivity of Halothane® has been explored in various studies. Photoexcitation experiments have shown the dynamics of C-Br and C-Cl bond rupture, indicating the formation of bromine and chlorine atoms in both ground and excited states . The positive ion chemistry of ionized Halothane® has also been mapped, revealing reactions such as HF elimination and halide transfer processes . Additionally, the decomposition of the compound under laser-powered homogeneous conditions has been investigated, leading to the formation of halobutenes and haloethanes .

Physical and Chemical Properties Analysis

The physical and chemical properties of Halothane® and related compounds have been characterized through different analytical techniques. The vibrational spectra of bromofluoromethane have been studied, providing a complete set of anharmonicity constants and molecular structure calculations . The rotational isomerism of 1-chlorotetrafluoro-2-iodoethane and 1-bromotetrafluoro-2-iodoethane has been examined, revealing the presence of trans and gauche forms and the energy differences between them .

科学研究应用

空气等离子体中的离子化学

1-溴-1-氯-2,2,2-三氟乙烷(1-溴-2-氯四氟乙烷的一种变体)已经在大气压下的空气等离子体环境中使用大气压化学电离质谱(APCI-MS)进行了研究。这项研究发现,在低去聚能量下,离子化的二聚体M(+.)M是主要观察到的正离子,表明在大气化学和质谱分析中可能存在潜在应用(Marotta, Bosa, Scorrano, & Paradisi, 2005)。

氟化合物的构建块

已经审查了1-溴-1-氯-2,2,2-三氟乙烷在合成应用中的应用,特别是在氟化合物和含CF3基团的化合物的制备中。这项研究突出了它在有机金属和自由基反应中的实用性,将其标记为氟化学中的多功能构建块(Dmowski, 2011)。

构象平衡和旋转异构体

使用拉曼和超声波光谱研究了1-溴-2-氯乙烷的旋转异构体,这是一种密切相关的化合物。这项研究提供了关于旋转异构体之间构象平衡的见解,这对于理解类似卤代化合物的分子动力学可能是相关的(Koda, Matsui, & Nomura, 1989)。

光解离动力学

已经在234纳米附近探索了2-溴-2-氯-1,1,1-三氟乙烷(1-溴-2-氯四氟乙烷的另一种变体)的光解离动力学。这项研究提供了有关在紫外光下键裂解动力学的宝贵数据,这对于理解卤代化合物的光稳定性和光反应性至关重要(Saha et al., 2013)。

旋转异构体的红外光谱

关于1-氯四氟-2-碘乙烷和1-溴四氟-2-碘乙烷的研究,与1-溴-2-氯四氟乙烷相关,利用红外光谱计算了作为内部旋转函数的构象势能。这项研究有助于理解这类化合物的稳定和不稳定异构体,有助于分子光谱学和结构确定(Serboli & Minasso, 1971)。

臭氧生成潜力

对1-溴丙烷的研究,与1-溴-2-氯四氟乙烷密切相关,检查了其臭氧生成潜力,突出了由溴存在引起的独特烟雾生成化学。这类研究对于理解卤代化合物的环境影响至关重要(Whitten et al., 2003)。

微波辅助烯烃制备

关于使用LiBr等试剂体系从1-炔烃制备2-溴-1-烯烃的微波辅助制备研究,展示了1-溴-2-氯四氟乙烷在合成有机化学中的潜力,特别是在创建复杂有机结构方面(Bunrit, Ruchirawat, & Thongsornkleeb, 2011)。

卤醚在人体内的代谢产物

对卤醚(2-溴-2-氯-1,1,1-三氟乙烷)在人体内的尿代谢产物进行的调查提供了有关卤醚代谢和潜在肝毒性的见解,这对医学研究和药代动力学是相关的(Cohen et al., 1975)。

混合物中的热力学行为

一项关于含有1-溴-1-氯-2,2,2-三氟乙烷和各种氯甲烷的混合物热力学行为的研究为化学工程和材料科学应用提供了关于过量摩尔体积和汽液平衡的见解 (Hnedkovsky, Dohnal, & Cibulka, 1987)。

安全和危害

1-Bromo-2-Chlorotetrafluoroethane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s important to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

属性

IUPAC Name |

1-bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2BrClF4/c3-1(5,6)2(4,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIPFAJOOHZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)Br)(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2BrClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30188880 | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2-Chlorotetrafluoroethane | |

CAS RN |

354-53-0 | |

| Record name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354-53-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1-bromo-2-chloro-1,1,2,2-tetrafluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30188880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

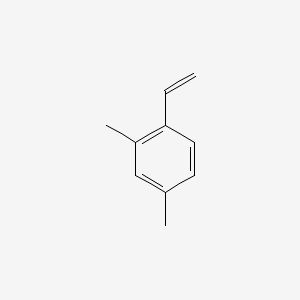

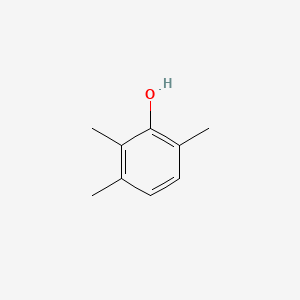

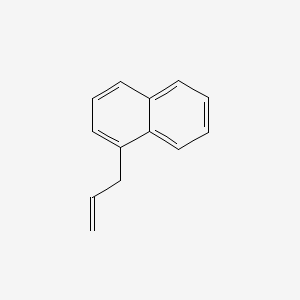

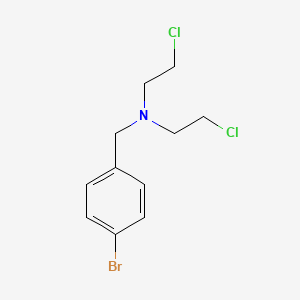

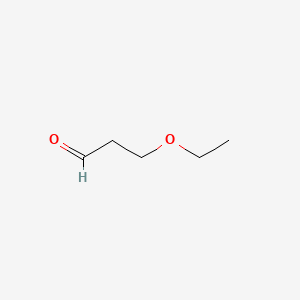

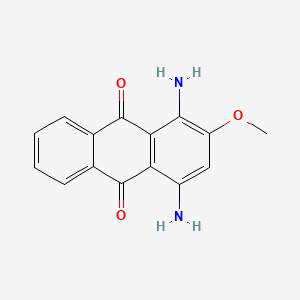

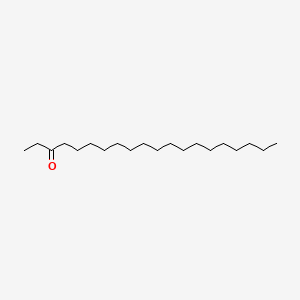

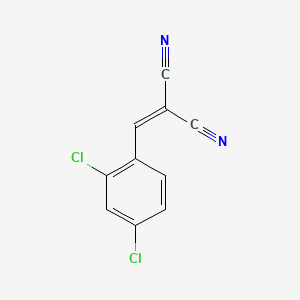

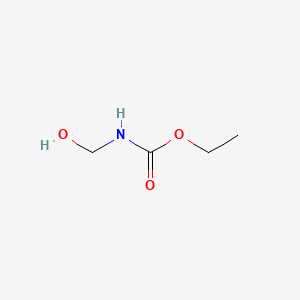

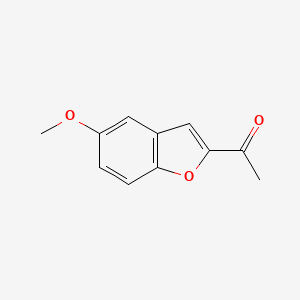

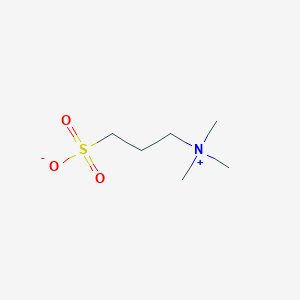

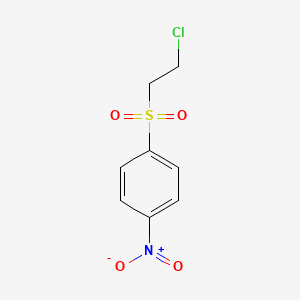

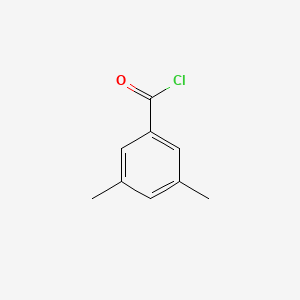

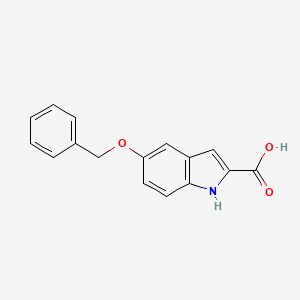

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。